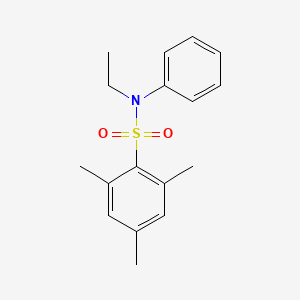![molecular formula C14H10F4N2S B5726941 N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as FTU, is a chemical compound that has gained significant attention in the field of scientific research. FTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been widely studied for its potential applications in various fields of scientific research. In biochemistry, N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to selectively target certain PTPs, making it a promising lead compound for the development of new drugs that target specific PTPs.
In pharmacology, N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been studied for its potential as an anticancer agent. N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways. N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the growth of tumor cells in animal models, making it a promising candidate for further development as an anticancer drug.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs play a critical role in regulating cellular signaling pathways by removing phosphate groups from specific proteins. By inhibiting PTPs, N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can disrupt cellular signaling pathways, leading to various physiological effects, including apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea are diverse and depend on the specific cellular signaling pathways that are affected. In cancer cells, N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to induce apoptosis by targeting specific signaling pathways. In other cells, N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea may have different effects, depending on the specific PTPs that are inhibited. Further research is needed to fully understand the biochemical and physiological effects of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments, including its high purity and selectivity for specific PTPs. However, N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea also has limitations, including its potential toxicity and the need for further optimization for specific applications. Researchers must carefully consider the advantages and limitations of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea when designing experiments to ensure reliable and accurate results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. One direction is the further optimization of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea for specific applications, such as the development of new anticancer drugs. Another direction is the study of the specific PTPs that are targeted by N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea and their roles in cellular signaling pathways. Further research is also needed to fully understand the biochemical and physiological effects of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea and its potential toxicity. Overall, the study of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has the potential to lead to new insights into cellular signaling pathways and the development of new drugs for various diseases.
Synthesemethoden
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized through a multistep process that involves the reaction of 2-fluoroaniline with trifluoromethylphenyl isothiocyanate. The resulting product is then purified through recrystallization to yield N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in high purity. The synthesis of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been optimized to ensure high yields and purity, making it a reliable and efficient compound for scientific research.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2S/c15-11-6-1-2-7-12(11)20-13(21)19-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMBBJCPNRVKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)



![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)







